molecular formula C25H16O7 B14959322 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one

Cat. No.: B14959322
M. Wt: 428.4 g/mol
InChI Key: CIFQMYGGABFTLD-UHFFFAOYSA-N
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Description

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one is a complex organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, is characterized by its unique structure, which includes multiple hydroxy groups and chromenyl moieties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the esterification reaction of protected ferulic acid with esculetin in the presence of triethylamine in dichloromethane, followed by deprotection using 3M HCl . The structure of the compound is confirmed through various spectroscopic techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities.

Scientific Research Applications

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to exert its effects by:

    Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

    Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Inducing apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-3-[(4-hydroxy-2-oxo-2H-chromen-3-yl)(4-hydroxyphenyl)methyl]-2H-chromen-2-one is unique due to its multiple hydroxy groups and the presence of two chromenyl moieties, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H16O7

Molecular Weight

428.4 g/mol

IUPAC Name

4-hydroxy-3-[(4-hydroxy-2-oxochromen-3-yl)-(4-hydroxyphenyl)methyl]chromen-2-one

InChI

InChI=1S/C25H16O7/c26-14-11-9-13(10-12-14)19(20-22(27)15-5-1-3-7-17(15)31-24(20)29)21-23(28)16-6-2-4-8-18(16)32-25(21)30/h1-12,19,26-28H

InChI Key

CIFQMYGGABFTLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=CC=C(C=C3)O)C4=C(C5=CC=CC=C5OC4=O)O)O

Origin of Product

United States

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